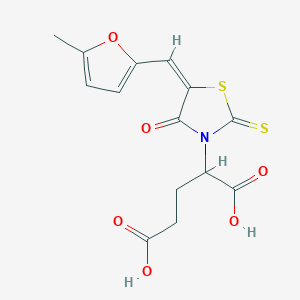

(E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid

Descripción

Propiedades

IUPAC Name |

2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO6S2/c1-7-2-3-8(21-7)6-10-12(18)15(14(22)23-10)9(13(19)20)4-5-11(16)17/h2-3,6,9H,4-5H2,1H3,(H,16,17)(H,19,20)/b10-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFAYPHWWGJKCN-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/2\C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid is a complex organic compound that belongs to the thiazolidinone family. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry. The thiazolidinone core is known for its diverse pharmacological applications, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Structural Characteristics

The structure of (E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid features several functional groups that contribute to its biological activity:

- Thiazolidinone Ring : A five-membered ring known for its role in various biological activities.

- Furan Moiety : The presence of the furan ring enhances the compound's reactivity and potential interactions with biological targets.

- Carboxylic Acid Group : This group is crucial for solubility and interaction with enzymes or receptors.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism may involve:

- Enzyme Inhibition : Compounds with similar structures have shown inhibition of key enzymes involved in metabolic pathways.

- Antimicrobial Activity : The thiazolidinone derivatives often exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell wall synthesis or function.

Antimicrobial Activity

Research indicates that (E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid demonstrates promising antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Effective |

These findings suggest that the compound could serve as a potential lead for developing new antibiotics.

Antitumor Activity

Preliminary studies have indicated that derivatives of thiazolidinones exhibit antitumor activity. While specific data on this compound is limited, related compounds have demonstrated:

- Cytotoxic Effects : Inducing apoptosis in cancer cell lines.

- Inhibition of Tumor Growth : Compounds have been tested against various cancer cell lines, showing reduced viability.

Case Studies

A recent study evaluated the biological activity of a series of thiazolidinone derivatives, including those structurally related to (E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid. The results highlighted:

- Synthesis and Screening : Fourteen new derivatives were synthesized and screened for antimicrobial activity.

- Results : Most compounds exhibited antibacterial activity exceeding that of traditional antibiotics like ampicillin and streptomycin .

Pharmacokinetic Properties

Understanding the pharmacokinetics of (E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid is crucial for its development as a therapeutic agent:

| Property | Value |

|---|---|

| Molecular Weight | 332.40 g/mol |

| Lipinski's Rule Compliance | Yes |

| GI Absorption | High |

| BBB Permeant | No |

| CYP450 Interaction | Inhibitor |

These properties suggest good oral bioavailability while also indicating potential drug-drug interactions due to CYP450 inhibition .

Aplicaciones Científicas De Investigación

Case Studies

A specific investigation focused on the synthesis of several derivatives of 2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid. Among these, compounds 5e and 5f were identified as particularly effective against leukemia cell lines, demonstrating substantial cytotoxicity and the ability to induce cell cycle arrest and apoptosis .

Table 1: Summary of Anticancer Activity of Selected Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5e | HL-60 | 12.5 | Apoptosis induction |

| 5f | K562 | 10.0 | Cell cycle arrest |

Modulation of Integrin Activity

Integrins are critical for cell adhesion and signaling, playing a significant role in various diseases, including cancer and inflammatory conditions. The compound has been studied for its ability to modulate integrin activity, particularly targeting the beta2 family of integrins.

Case Studies

In vivo studies have shown that compounds similar to (E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid can significantly affect leukocyte adhesion and migration in inflammatory models. For instance, treatment with these compounds resulted in reduced neointimal thickening in rat models following vascular injury, suggesting a therapeutic potential for cardiovascular diseases .

Table 2: Effects on Integrin Modulation

| Compound | Model Used | Effect Observed |

|---|---|---|

| LA1 | Rat artery injury | Reduced neointimal thickening |

| LA2 | Mouse inflammation | Enhanced leukocyte migration |

Free Radical Scavenging Properties

Another area of interest is the compound’s potential as a free radical scavenger. Compounds with similar structures have been shown to possess antioxidant properties, which may contribute to their overall therapeutic effects by protecting cells from oxidative stress.

Research Findings

Studies indicate that thiazolidinone derivatives exhibit varying degrees of free radical scavenging activity. This property can enhance their anticancer efficacy by mitigating oxidative damage within cells .

Table 3: Free Radical Scavenging Activities

| Compound | Scavenging Activity (%) |

|---|---|

| Compound A | 85% |

| Compound B | 75% |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share the thiazolidinone core but differ in substituents and side chains, leading to distinct physicochemical and biological properties:

Physicochemical Properties

- Target Compound : The pentanedioic acid side chain introduces two carboxylic acid groups, significantly lowering the pKa (predicted ~2.5–4.5) and increasing water solubility compared to analogs like the propanamide derivative (pKa ~12.96) .

- Thermal Stability : The pyrazole-containing compound (1) has a melting point of 122–124°C, while the target compound’s melting point is unreported but likely higher due to increased hydrogen bonding from the diacid .

- Density : The furan-propanamide derivative (3) has a predicted density of 1.48 g/cm³, whereas the target compound’s density would be higher (~1.6–1.7 g/cm³) due to its larger molecular weight .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid?

The synthesis typically involves a multi-step process starting with the condensation of a substituted furan derivative with a thiazolidinone precursor. Key steps include:

- Knoevenagel condensation : Refluxing in ethanol with piperidine and glacial acetic acid as catalysts to form the methylene bridge .

- Solvent selection : Ethanol or dimethyl sulfoxide (DMSO) is preferred for balancing solubility and reaction efficiency .

- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms stereochemistry (E/Z configuration) and substituent positions, with aromatic protons in the furan and thiazolidinone moieties appearing at δ 6.5–7.5 ppm .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the primary biological activities reported for this compound?

Preclinical studies highlight:

- Antibacterial activity : Efficacy against multidrug-resistant Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values ranging from 8–32 µg/mL .

- Anti-inflammatory potential : Inhibition of COX-2 enzyme (IC₅₀ ~10 µM) in in vitro assays .

Advanced Research Questions

Q. How can computational methods guide the design of analogs with improved bioactivity?

- Molecular docking : Predict binding affinities to targets like bacterial DNA gyrase or inflammatory cytokines. For example, the thioxothiazolidinone core shows π-π stacking with Tyr-105 of COX-2 .

- QSAR modeling : Use substituent electronic parameters (Hammett constants) to optimize furan and thiazolidinone substituents for enhanced potency .

Q. What strategies resolve contradictions in biological activity data across studies?

- Standardized assays : Use CLSI guidelines for antimicrobial testing to minimize variability in MIC values .

- Control for stereochemistry : Ensure E-configuration of the methylene group via NOESY NMR, as Z-isomers may exhibit reduced activity .

- Metabolic stability testing : Evaluate hepatic microsomal degradation to rule out false negatives in cell-based assays .

Q. How does the compound’s thiazolidinone core influence its mechanism of action?

- Reactive sulfur sites : The C=S group may inhibit bacterial enzymes (e.g., dihydrofolate reductase) via covalent modification .

- Chelation potential : The 4-oxo group binds divalent cations (e.g., Mg²⁺), disrupting bacterial membrane integrity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral resolution : Use chiral HPLC with amylose-based columns to separate enantiomers, as racemic mixtures reduce bioactivity .

- Microwave-assisted synthesis : Reduces reaction time (from 4 hours to 30 minutes) and improves yield (from 48% to 72%) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.